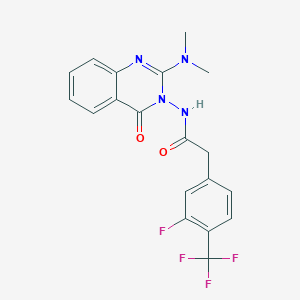
3-(6-Bromo-1-oxoisoquinolin-2(1H)-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- typically involves the reaction of piperidinedione with a brominated isoquinoline derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
化学反应分析
Types of Reactions
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. As a lenalidomide analog, it may modulate the immune response, inhibit angiogenesis, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but they likely involve the modulation of cytokine production and the inhibition of certain signaling pathways .
相似化合物的比较
Similar Compounds
Lenalidomide: Shares structural similarities and has similar biological activities.
Thalidomide: Another analog with comparable therapeutic properties.
Pomalidomide: A related compound with enhanced potency and efficacy.
Uniqueness
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- is unique due to its specific brominated isoquinoline structure, which may confer distinct chemical and biological properties compared to other analogs. This uniqueness makes it a valuable compound for further research and development .
属性
分子式 |
C14H11BrN2O3 |
|---|---|
分子量 |
335.15 g/mol |
IUPAC 名称 |
3-(6-bromo-1-oxoisoquinolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H11BrN2O3/c15-9-1-2-10-8(7-9)5-6-17(14(10)20)11-3-4-12(18)16-13(11)19/h1-2,5-7,11H,3-4H2,(H,16,18,19) |
InChI 键 |
SUFNIVKCZCTEPU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C=CC3=C(C2=O)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)


![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)
